Boc-D-Asn-ONp
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-nitrophenyl) 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7/c1-15(2,3)25-14(21)17-11(8-12(16)19)13(20)24-10-6-4-9(5-7-10)18(22)23/h4-7,11H,8H2,1-3H3,(H2,16,19)(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPXDJMULQXGDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4587-33-1 | |
| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-D-Asn-ONp is synthesized through the esterification of Boc-D-Asn (Nα-t-Butyloxycarbonyl-D-asparagine) with 4-nitrophenol. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Boc-D-Asn-ONp undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Boc-D-Asn and 4-nitrophenol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran (THF) at room temperature.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine yields a Boc-D-Asn-amide derivative.
Hydrolysis: The primary products are Boc-D-Asn and 4-nitrophenol.
Scientific Research Applications
Overview
Boc-D-Asn-ONp, or Nα-Boc-D-asparagine 4-nitrophenyl ester, is a versatile compound widely utilized in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique chemical structure enables it to function effectively as a reagent in peptide synthesis and as a substrate for protease activity assays. This article delves into its applications, mechanisms of action, and relevant case studies.
Scientific Research Applications
1. Peptide Synthesis
This compound serves as an effective coupling agent in peptide synthesis. The Boc group protects the amino functionality during the assembly of peptide chains, allowing for selective reactions:
- Synthesis Process : The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), exposing the amino group for further coupling with other amino acids.
- Efficiency : This compound facilitates the formation of peptide bonds efficiently, making it valuable for synthesizing complex peptides.
2. Protease Activity Assays
This compound is primarily utilized as a substrate in protease activity assays:
- Mechanism : Upon cleavage by specific proteases that recognize asparagine, this compound releases p-nitrophenol (p-NP), which generates a chromogenic signal.
- Applications : The intensity of the yellow color produced is directly proportional to enzyme activity, allowing researchers to quantify protease kinetics and specificity.
Case Study 1: Enzyme Kinetics
A significant study demonstrated the use of this compound to measure protease activity from various sources. Researchers monitored cleavage rates spectrophotometrically, revealing insights into enzyme specificity and kinetics across different conditions:
- Findings : Different proteases exhibited varying cleavage rates, allowing for the characterization of enzyme activity profiles.
Case Study 2: Peptide Interaction Studies
Research involving Boc-D-Asn-Gly-Ser peptides synthesized using this compound revealed significant insights into intramolecular interactions:
- Methodology : NMR spectroscopy was employed to study side-chain interactions within these peptides.
- Results : The study highlighted the importance of hydrogen bonding between amino acids in determining peptide conformation and stability.
Mechanism of Action
The primary function of Boc-D-Asn-ONp is to protect the amino group of asparagine during chemical reactions. The t-Butyloxycarbonyl (Boc) group prevents unwanted side reactions by temporarily blocking the amino group. The 4-nitrophenyl ester group facilitates the formation of peptide bonds by acting as a leaving group during nucleophilic substitution reactions .
Comparison with Similar Compounds
Structural and Functional Properties
The table below compares Boc-D-Asn-ONp with structurally related Boc-protected amino acid derivatives:
Key Observations:
- Activating Groups : this compound, Boc-Met-ONp, and Boc-Asp(OBzl)-ONp share the 4-nitrophenyl (ONp) ester group, which increases electrophilicity for efficient coupling . In contrast, Boc-D-Val-NH₂ lacks an activating group, relying on amide bond formation via carbodiimide chemistry.
- Side-Chain Protection: Boc-Asp(OBzl)-ONp uses a benzyl (Bzl) group to protect the aspartic acid side chain, preventing unintended reactions during synthesis.
- Stereochemistry : this compound’s D-configuration is rare in natural peptides but valuable for designing protease-resistant therapeutic agents .
Reactivity and Solubility
- Reactivity : ONp esters exhibit faster coupling kinetics compared to pentafluorophenyl (Pfp) or hydroxybenzotriazole (HOBt) esters. For example, Boc-Asp(OBzl)-ONp has a high reactivity in polar aprotic solvents like DMF, enabling rapid amide bond formation .
- Solubility : Boc-Asp(OBzl)-ONp is soluble in DMSO and DMF but may require sonication or heating to 37°C for full dissolution. Boc-Met-ONp’s hydrophobic methionine side chain likely reduces solubility in aqueous buffers .
Biological Activity
Boc-D-Asn-ONp, or t-Butyloxycarbonyl-D-asparagine p-nitrophenyl ester, is a derivative of the amino acid D-asparagine. Its primary significance lies in its role as a substrate in biochemical assays and peptide synthesis rather than exhibiting inherent biological activity. This article delves into the compound's characteristics, applications, and relevant research findings.
- Chemical Formula : C₁₅H₁₉N₃O₇
- Molecular Weight : 341.33 g/mol
- Functional Groups :
- t-Butyloxycarbonyl (Boc) group: Protects the amino functionality.
- p-Nitrophenyl ester: Acts as a leaving group during peptide bond formation.
The synthesis of this compound typically involves the reaction of Boc-D-Asn-OH with p-nitrophenol in the presence of dicyclohexylcarbodiimide (DCC), yielding this compound along with byproducts.
Biological Activity and Applications
While this compound does not exhibit specific biological activity on its own, it plays a crucial role in various biochemical applications:
- Peptide Synthesis : It serves as a protective group for the amino group in peptide synthesis, allowing for selective formation of peptide bonds. The Boc group prevents unwanted reactions during synthesis.
- Protease Activity Assays : The compound is utilized in assays to study protease activity. Proteases that recognize asparagine can cleave this compound, releasing the chromogenic p-nitrophenol, which can be quantified spectrophotometrically.
- Enzyme Interaction Studies : this compound is valuable for investigating enzyme specificity and kinetics due to its reactivity with various nucleophiles.
The mechanism by which this compound operates involves:
- The Boc group temporarily blocking the amino functionality to prevent side reactions.
- The p-nitrophenyl ester facilitating peptide bond formation through nucleophilic substitution reactions, where nucleophiles (like amines) attack the carbonyl carbon, leading to the formation of amide bonds.
Table 1: Summary of Research Applications
| Application | Description |
|---|---|
| Peptide Synthesis | Used to form stable amide bonds in peptide chains |
| Protease Activity Assays | Measures enzyme activity through cleavage resulting in chromogenic signals |
| Enzyme Specificity Studies | Provides insights into enzyme kinetics and substrate interactions |
Case Study: Protease Activity Measurement
In a study assessing protease activity, this compound was employed as a substrate for specific proteases. Upon cleavage, the release of p-nitrophenol was measured at 405 nm using spectrophotometry, demonstrating the compound's utility in quantifying enzyme activity. The results indicated varying levels of protease efficiency based on substrate specificity, highlighting the importance of this compound in enzymatic studies.
NMR Studies
Nuclear Magnetic Resonance (NMR) spectroscopy has been used to analyze derivatives involving this compound. For instance, research indicated that variations in coupling constants and rotamer populations could provide insights into intramolecular interactions within peptides containing asparagine residues . This underscores the compound's relevance in understanding protein structure and dynamics.
Q & A
Q. How can researchers ensure reproducibility when reporting this compound synthesis protocols?
- Methodological Answer :
- Detailed Supplemental Data : Include raw NMR/MS spectra, HPLC chromatograms, and step-by-step video protocols in supplementary materials .
- Open-Source Platforms : Share synthetic procedures on platforms like ChemRxiv or protocols.io for community validation .
- Adherence to FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
